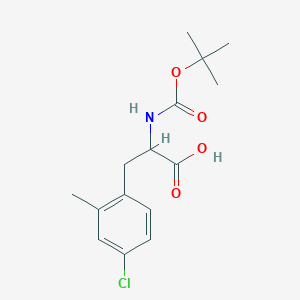
Boc-4-chloro-2-methyl-DL-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-chloro-2-methyl-DL-phenylalanine typically involves the protection of the amino group of 4-chloro-2-methyl-DL-phenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-4-chloro-2-methyl-DL-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is 4-chloro-2-methyl-DL-phenylalanine.
Applications De Recherche Scientifique
Boc-4-chloro-2-methyl-DL-phenylalanine is used in various scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Biological Studies: It is used to study enzyme-substrate interactions and protein folding.
Mécanisme D'action
The mechanism of action of Boc-4-chloro-2-methyl-DL-phenylalanine involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide or protein is synthesized, the Boc group can be removed to yield the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-phenylalanine: Similar structure but lacks the chloro and methyl groups.
Boc-4-chloro-phenylalanine: Similar structure but lacks the methyl group.
Boc-2-methyl-phenylalanine: Similar structure but lacks the chloro group.
Uniqueness
Boc-4-chloro-2-methyl-DL-phenylalanine is unique due to the presence of both chloro and methyl groups, which can influence its reactivity and interactions in peptide synthesis .
Propriétés
Numéro CAS |
853680-24-7 |
|---|---|
Formule moléculaire |
C15H20ClNO4 |
Poids moléculaire |
313.77 g/mol |
Nom IUPAC |
3-(4-chloro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-9-7-11(16)6-5-10(9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19) |
Clé InChI |
AIDMNMJGXULKBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-benzyloxy-phenoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8506615.png)
![3-Fluoro-7-methylbenzo[b]thiophene](/img/structure/B8506623.png)
![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B8506624.png)

![N-(3-Methylisoquinolin-5-yl)-N'-[4-(trifluoromethyl)benzyl]urea](/img/structure/B8506634.png)


![1-[3-(Dimethylamino)phenyl]-2-propanone](/img/structure/B8506655.png)




